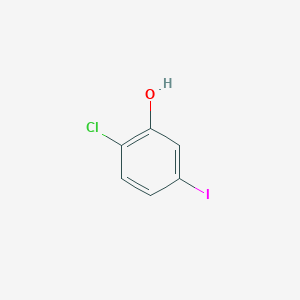

2-Chloro-5-iodophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZXUSFOILSDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364911 | |

| Record name | 2-chloro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

289039-26-5 | |

| Record name | 2-chloro-5-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-iodophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-iodophenol CAS number and properties

An In-Depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Applications, and Synthetic Utility

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with this compound. It moves beyond a simple recitation of data to provide field-proven insights into its chemical behavior, safe handling, and strategic application in complex molecular synthesis.

Core Identification and Chemical Identity

This compound is a halogenated aromatic compound distinguished by the presence of three different substituents on the benzene ring: a hydroxyl group, a chlorine atom, and an iodine atom. This unique substitution pattern makes it a valuable and versatile building block in organic synthesis.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

The structural arrangement of its functional groups dictates its reactivity and utility, particularly in medicinal chemistry.

Caption: Chemical structure of this compound (CAS: 289039-26-5).

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in experimental design, ensuring proper handling, storage, and reaction setup.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClIO | [3][5][6] |

| Molecular Weight | 254.45 g/mol | [3][5][6] |

| Appearance | Solid | [4] |

| Melting Point | 56.5 °C | [7] |

| Boiling Point | 277.6 ± 25.0 °C (Predicted) | [5][7] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [5][7] |

| Purity | Typically ≥95% | [1] |

| Storage | Room temperature, in a dry, dark, tightly sealed container. | [7][8] |

Safety, Handling, and Hazard Mitigation

Trustworthiness through Proactive Safety: The protocols involving this compound must be self-validating from a safety perspective. Its hazardous nature requires stringent adherence to established safety procedures.

This compound is classified as corrosive and harmful.[3][4] Exposure can cause severe skin burns, eye damage, and is harmful if swallowed, inhaled, or in contact with skin.[1][4]

GHS Hazard Classification:

-

H315: Causes skin irritation[3]

-

H318: Causes serious eye damage[3]

-

H335: May cause respiratory irritation[3]

-

H290: May be corrosive to metals[4]

Precautionary Measures (Selected):

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

Caption: Essential GHS pictograms and required Personal Protective Equipment.

Strategic Applications in Drug Development & Synthesis

Expertise in Action: The true value of this compound lies not just in its structure, but in its strategic application. The differential reactivity of its halogen substituents is the key to its utility. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for metal-catalyzed cross-coupling reactions.

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its primary role is to act as a scaffold, allowing for the introduction of molecular complexity through reactions at the iodine position.

Key Reactions:

-

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

These reactions are foundational in medicinal chemistry for building the carbon skeletons of complex active pharmaceutical ingredients (APIs).[5][10] The ability to selectively functionalize the iodine position while leaving the chlorine atom intact for potential subsequent transformations makes it a highly valuable synthetic tool.[5] For instance, it is a known precursor in the synthesis of modern hypoglycemic drugs.[11]

Caption: Conceptual workflow for a Suzuki cross-coupling reaction.

Detailed Experimental Protocol: Suzuki Coupling

A Self-Validating Methodology: The following protocol is a representative, self-validating system for a Suzuki cross-coupling reaction. Each step is designed to ensure optimal reaction conditions, facilitate monitoring, and lead to a pure final product.

Objective: To synthesize a 2-chloro-5-arylphenol derivative from this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

Toluene and Water (e.g., 4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: Under an inert atmosphere, add this compound, the arylboronic acid, and anhydrous potassium carbonate to a dry Schlenk flask equipped with a magnetic stir bar.

-

Catalyst Addition: Add the palladium catalyst to the flask. The use of an inert atmosphere is critical here, as palladium catalysts can be sensitive to oxygen.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1). Degassing the solvents (e.g., by sparging with nitrogen for 20-30 minutes) is crucial to remove dissolved oxygen which can deactivate the catalyst.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed. This typically takes 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue using flash column chromatography on silica gel to yield the pure 2-chloro-5-arylphenol.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound CAS: 289039-26-5. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). A synthetic method of 2-chloro-5-iodobenzoic acid.

-

S-Amine. (n.d.). A Material Safety Data Sheet 2-Iodophenol. Retrieved from [Link]

-

Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-5-iodobenzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Purity Organic Intermediates: The Value of this compound. Retrieved from [Link]

Sources

- 1. 289039-26-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. This compound | C6H4ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. This compound [myskinrecipes.com]

- 6. This compound | 289039-26-5 | FC148628 | Biosynth [biosynth.com]

- 7. This compound CAS#: 289039-26-5 [amp.chemicalbook.com]

- 8. This compound CAS: 289039-26-5 [alfachemch.com]

- 9. sodiumiodide.net [sodiumiodide.net]

- 10. nbinno.com [nbinno.com]

- 11. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Synthesis, and Applications

Introduction

2-Chloro-5-iodophenol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical research and drug development. Its unique trifunctional structure, featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring, makes it a versatile and highly valuable synthetic intermediate. The distinct reactivity of the iodo and chloro substituents, coupled with the influence of the phenolic hydroxyl group, allows for regioselective functionalization, making it an ideal building block for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its molecular and physicochemical properties, spectroscopic characterization, synthesis protocols, and key applications, with a focus on its role in the development of modern therapeutics.

Molecular and Physicochemical Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The electron-withdrawing nature of the chlorine and iodine atoms, combined with the electron-donating and hydrogen-bonding capabilities of the hydroxyl group, creates a unique electronic and steric environment.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClIO | [1][2] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| CAS Number | 289039-26-5 | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (typical) | [3] |

| Boiling Point | 277.6°C (Predicted) | [4] |

| Density | 2.087 g/cm³ (Predicted) | [4] |

| Storage | Room temperature, in a dry, dark place | [4] |

Spectroscopic Data and Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three different substituents. The proton ortho to the hydroxyl group and meta to the iodine would likely appear as a doublet, the proton meta to both the hydroxyl and chloro groups would be a doublet of doublets, and the proton ortho to the chloro group and meta to the hydroxyl would be a doublet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The carbon bearing the hydroxyl group will be significantly downfield, followed by the carbons attached to the iodine and chlorine atoms. The remaining three carbons will appear at chemical shifts typical for aromatic carbons.

FTIR Spectroscopy (Predicted)

The infrared spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad peak around 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

Sharp peaks in the 1400-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

-

A strong absorption band around 1200-1300 cm⁻¹ for the C-O stretching of the phenol.

-

Absorptions in the fingerprint region below 1000 cm⁻¹ corresponding to C-Cl and C-I stretching, as well as C-H out-of-plane bending.

Mass Spectrometry

Electron impact mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 254. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Common fragmentation patterns would involve the loss of chlorine, iodine, or the hydroxyl group.[5]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical synthetic route begins with 2-chloro-5-nitrophenol, which is then reduced to form an amino intermediate, followed by a Sandmeyer reaction to introduce the iodine.

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Reduction of 2-Chloro-5-nitrophenol to 2-Chloro-5-aminophenol [6][7]

-

To a solution of 2-chloro-5-nitrophenol in a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to yield crude 2-chloro-5-aminophenol. Purification can be achieved by recrystallization or column chromatography.

Step 2: Sandmeyer Reaction of 2-Chloro-5-aminophenol [8][9]

-

Dissolve 2-chloro-5-aminophenol in a cooled (0-5°C) aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt intermediate.

-

In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Research and Development

The primary application of this compound is as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[10] The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds.[4]

Role in the Synthesis of SGLT2 Inhibitors

This compound is a crucial intermediate in the synthesis of a class of anti-diabetic drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors, which includes drugs like Empagliflozin and Dapagliflozin.[4] In these syntheses, the iodo group serves as a handle for coupling with a boronic acid or ester derivative of the desired glucoside moiety via a Suzuki coupling reaction.

Caption: Role of this compound in API synthesis.

The causality behind this choice of reagent lies in the differential reactivity of the halogens. The C-I bond is weaker and more reactive in oxidative addition to a palladium(0) catalyst compared to the C-Cl bond. This allows for selective coupling at the 5-position, leaving the chlorine atom intact for potential further modification or as a required structural feature of the final API.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | Danger | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Danger | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Danger | H318: Causes serious eye damage |

This is not an exhaustive list of hazards. Always consult the material safety data sheet (MSDS) before handling.

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling. Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a strategically important molecule in modern organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers and drug development professionals. The ability to undergo selective cross-coupling reactions at the iodo-substituted position has cemented its role in the efficient synthesis of complex pharmaceutical agents, most notably the SGLT2 inhibitors. As the demand for more efficient and selective synthetic methodologies grows, the utility of versatile building blocks like this compound is set to expand, paving the way for the discovery and development of new chemical entities.

References

-

MySkinRecipes. This compound. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Purity Organic Intermediates: The Value of this compound. Available at: [Link]

-

RSC Publishing. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity. Available at: [Link]

- Google Patents. A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-.

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]

-

PubMed. The design and synthesis of novel SGLT2 inhibitors: C-glycosides with benzyltriazolopyridinone and phenylhydantoin as the aglycone moieties. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

National Center for Biotechnology Information. Deaminative chlorination of aminoheterocycles. Available at: [Link]

-

NIST WebBook. Phenol, 2,4,5-trichloro-. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]

-

Michigan State University. Fragmentation Mechanisms. Available at: [Link]

-

DePauw University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

-

Oregon State University. 13 C NMR Chemical Shifts. Available at: [Link]

-

Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Available at: [Link]

-

Specac. How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

-

ResearchGate. FTIR spectra of the samples LP23.2 (a) and LP22 (b) corresponding to native and semi-aquatic plants.. Available at: [Link]

-

ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information for. Available at: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. savemyexams.com [savemyexams.com]

- 3. Page loading... [guidechem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-Chloro-5-aminophenol synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. CN106748721B - A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2- - Google Patents [patents.google.com]

2-Chloro-5-iodophenol physical and chemical properties

An In-Depth Technical Guide to 2-Chloro-5-iodophenol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound (CAS No. 289039-26-5). It is intended for researchers, scientists, and drug development professionals who utilize halogenated phenols as versatile intermediates in organic synthesis. This document details a robust synthetic pathway, outlines key reactivity patterns with a focus on palladium-catalyzed cross-coupling reactions, provides protocols for analytical characterization, and summarizes essential safety and handling information.

Core Compound Profile

This compound is a disubstituted aromatic compound featuring a hydroxyl group, a chlorine atom, and an iodine atom on a benzene ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The hydroxyl group can be used for ether or ester formation, while the two different halogen atoms offer orthogonal reactivity. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. The compound is a solid at room temperature.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 289039-26-5 | [1] |

| Molecular Formula | C₆H₄ClIO | [1][2] |

| Molecular Weight | 254.45 g/mol | [1][2] |

| Physical Form | Solid | [3] |

| Melting Point | 56.5 °C | [4] |

| Boiling Point | 277.6 ± 25.0 °C (Predicted) | [2][4] |

| Density | 2.087 ± 0.06 g/cm³ (Predicted) | [2][4] |

| pKa | 7.90 ± 0.10 (Predicted) | [4] |

| InChI Key | NNZXUSFOILSDCS-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1I)O)Cl | [1] |

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved via a two-step sequence starting from 2-chloro-5-nitrophenol. The methodology involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type diazotization and iodination.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of 2-Chloro-5-aminophenol

This procedure outlines the reduction of the nitro group using iron powder in the presence of an electrolyte, a classic and cost-effective method for producing anilines.[5]

Materials:

-

2-Chloro-5-nitrophenol

-

Ethanol

-

Deionized Water

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-5-nitrophenol (e.g., 20.0 g, 115.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 150 mL each).[5]

-

To this solution, add iron powder (e.g., 32.2 g, 576.2 mmol) and ammonium chloride (e.g., 32.1 g, 599.3 mmol).[5]

-

Heat the reaction mixture to reflux and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, allow the mixture to cool to room temperature.

-

Filter the hot reaction mixture through a pad of Celite® to remove the insoluble iron residues. Wash the filter cake with hot ethanol.

-

Combine the filtrates and concentrate to dryness under reduced pressure to remove the ethanol.

-

Extract the remaining aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 2-Chloro-5-aminophenol as a solid.[5]

Experimental Protocol: Step 2 - Synthesis of this compound

This protocol utilizes a Sandmeyer-type reaction, where the synthesized amino group is converted into a diazonium salt and subsequently displaced by iodide.[6]

Materials:

-

2-Chloro-5-aminophenol

-

Sulfuric acid (H₂SO₄), 20% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Urea

-

Ethyl acetate

-

Sodium bisulfite (NaHSO₃), 10% solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a beaker or flask cooled in an ice-salt bath to 0-5 °C, add 2-Chloro-5-aminophenol (e.g., 10.0 g, 69.6 mmol) to a 20% aqueous sulfuric acid solution (e.g., 120 mL). Stir the suspension vigorously.[3]

-

Prepare a solution of sodium nitrite (e.g., 5.1 g, 73.9 mmol) in deionized water (e.g., 20 mL).

-

Slowly add the sodium nitrite solution dropwise to the cold amine suspension, maintaining the internal temperature below 5 °C. The solid will gradually dissolve as the diazonium salt forms.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

To decompose any excess nitrous acid, add a small amount of urea portion-wise until gas evolution ceases.

-

In a separate flask, prepare a solution of potassium iodide (e.g., 13.0 g, 78.3 mmol) in deionized water (e.g., 50 mL).

-

Add the cold diazonium salt solution slowly to the potassium iodide solution. Vigorous evolution of nitrogen gas will occur.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution stops completely.

-

Extract the mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash sequentially with 10% sodium bisulfite solution (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition to a Pd(0) catalyst much more readily than the C-Cl bond, enabling selective functionalization at the 5-position.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This compound can be selectively coupled with various boronic acids at the iodine-bearing position.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Representative Protocol: Synthesis of a 2-Chloro-5-arylphenol

-

To a reaction vessel, add this compound (1.0 equiv), an arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

-

Heat the mixture (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to obtain the biphenyl product.

Heck-Mizoroki Reaction

The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, providing a route to stilbene and cinnamate derivatives.[7]

Caption: Simplified Heck-Mizoroki catalytic cycle.

Representative Protocol: Synthesis of a 2-Chloro-5-styrylphenol

-

Combine this compound (1.0 equiv), an alkene (e.g., styrene, 1.2-2.0 equiv), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv) in a reaction vessel.

-

Purge the vessel with an inert gas.

-

Add a degassed solvent such as DMF, NMP, or acetonitrile.

-

Heat the reaction mixture (typically 100-140 °C) until the reaction is complete.

-

Cool the mixture, filter off any inorganic salts, and dilute the filtrate with water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Spectroscopic and Analytical Characterization

While experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

Predicted Spectral Analysis

-

¹H NMR (Proton NMR): The spectrum is expected to show three signals in the aromatic region (approx. δ 6.5-7.5 ppm) and one broad singlet for the phenolic -OH proton (δ 5.0-6.0 ppm, solvent dependent, D₂O exchangeable).

-

H-6: Expected to be a doublet, coupled to H-4.

-

H-4: Expected to be a doublet of doublets, coupled to H-6 and H-3.

-

H-3: Expected to be a doublet, coupled to H-4. The electron-withdrawing effects of the halogens and the electron-donating effect of the hydroxyl group will influence the precise chemical shifts.

-

-

¹³C NMR (Carbon NMR): The proton-decoupled spectrum should display six distinct signals for the aromatic carbons.

-

C-OH (C-1): ~δ 150-155 ppm.

-

C-Cl (C-2): ~δ 115-120 ppm.

-

C-I (C-5): The C-I bond will cause a significant upfield shift for the attached carbon, expected around δ 85-95 ppm.

-

C-H carbons (C-3, C-4, C-6): Expected in the range of δ 115-135 ppm.

-

-

FTIR (Infrared Spectroscopy):

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-O stretch: A strong band around 1200-1260 cm⁻¹.

-

Aromatic C=C stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-H aromatic stretch: Above 3000 cm⁻¹.

-

C-Cl stretch: 700-850 cm⁻¹.

-

C-I stretch: 500-600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 254 (for ³⁵Cl) and m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Key Fragmentation: The primary fragmentation pathway for halophenols involves the loss of CO, followed by the loss of the halogen atom. Loss of the halogen atoms (Cl· or I·) directly from the molecular ion is also expected. A fragment corresponding to the loss of HI (m/z 126/128) is also plausible.

-

Analytical Protocols

GC-MS is a suitable technique for the analysis of halogenated phenols.[8][9]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Column: Use a low-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Injector: Use a split/splitless injector at a temperature of ~260-280 °C.

-

Oven Program: Start at a low temperature (e.g., 80 °C, hold for 1 min), then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

MS Detector: Operate in Electron Ionization (EI) mode. Scan a mass range of m/z 40-400. The identity can be confirmed by the characteristic isotopic pattern of the molecular ion and its fragmentation pattern.

Reversed-phase HPLC is effective for the separation and quantification of phenols.[10][11]

Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

-

Column: Use a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where phenols absorb, typically around 270-280 nm.

-

Quantification: Use an external standard calibration curve prepared with a pure reference standard of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood. Avoid all personal contact, including inhalation. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. This compound. National Center for Biotechnology Information. ([Link])

-

MySkinRecipes. This compound. ([Link])

-

Wikipedia. Sandmeyer reaction. ([Link])

-

Khan, I., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. ([Link])

-

Safe, S., & Hutzinger, O. Competing Fragmentations in the Mass Spectra of Halogenated Phenols. Chemical Communications. ([Link])

-

Ono, K., et al. A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. Tetrahedron Letters. ([Link])

-

Wikipedia. Heck reaction. ([Link])

-

Aktas, A. H. Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. ([Link])

-

Lee, H. B., et al. Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Journal of the Association of Official Analytical Chemists. ([Link])

-

Agilent Technologies. Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. ([Link])

-

Wikipedia. Iodophenol. ([Link])

-

Wang, Z., et al. Analysis of phenols and oxidation intermediates in coking wastewater by hplc. Journal of Liquid Chromatography & Related Technologies. ([Link])

Sources

- 1. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Heck Reaction [organic-chemistry.org]

- 11. pure.hw.ac.uk [pure.hw.ac.uk]

A Senior Application Scientist's Guide to the Solubility of 2-Chloro-5-iodophenol in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-Chloro-5-iodophenol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document elucidates the physicochemical principles governing solubility, offers predictive insights, and details a robust experimental protocol for precise solubility determination.

Executive Summary

Physicochemical Profile of this compound

A thorough understanding of the solute's properties is fundamental to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIO | [2][3] |

| Molecular Weight | 254.45 g/mol | [2][3] |

| Physical State | Solid | [4] |

| Structure |

The structure of this compound reveals key features that dictate its solubility behavior: a polar hydroxyl (-OH) group capable of hydrogen bonding, a largely non-polar aromatic ring, and two halogen substituents (chloro and iodo) that contribute to the molecule's polarity and polarizability.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the interplay of the following forces with a solvent determines its degree of dissolution:

-

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor. Solvents that are also capable of hydrogen bonding (e.g., alcohols) are expected to be effective at solvating this part of the molecule.

-

Dipole-Dipole Interactions: The electronegative chlorine and oxygen atoms create a molecular dipole moment, allowing for electrostatic interactions with other polar molecules.

-

Van der Waals Forces: The aromatic ring and the large, polarizable iodine atom contribute to London dispersion forces, which are the primary interactions with non-polar solvents.

A powerful tool for semi-quantitative solubility prediction is the Hansen Solubility Parameters (HSP) .[6][7] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] A solute is predicted to be soluble in a solvent when their HSP values are similar, a concept visualized as a sphere of solubility in "Hansen space".

Predicted Solubility of this compound in Common Organic Solvents

In the absence of direct experimental data, we can predict the solubility of this compound based on the principles outlined above and data from analogous compounds.

Polar Protic Solvents (e.g., Alcohols)

This class of solvents, which includes methanol and ethanol, can engage in hydrogen bonding. Given the presence of the hydroxyl group on this compound, it is predicted to exhibit high solubility in polar protic solvents. Studies on other phenolic compounds confirm a general preference for solubilization in alcohols.[1] For instance, 2-chlorophenol is freely soluble in alcohol.[8]

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane)

These solvents possess a significant dipole moment but do not have O-H or N-H bonds for hydrogen donation. They can, however, act as hydrogen bond acceptors.

-

Acetone: The carbonyl oxygen of acetone can accept a hydrogen bond from the phenolic hydroxyl group. Therefore, this compound is expected to have good solubility in acetone.

-

Dichloromethane: As a chlorinated solvent, it can engage in dipole-dipole interactions. Dichloromethane is a versatile solvent for many organic compounds, and good solubility is anticipated. Data for the structurally similar 2,4-dichlorophenol shows it is soluble in chlorinated solvents.[9]

Non-Polar Solvents (e.g., Toluene, Hexane)

These solvents primarily interact through weak van der Waals forces.

-

Toluene: The aromatic ring of toluene can interact with the aromatic ring of this compound via π-π stacking. This suggests moderate solubility .

-

Hexane: As a non-polar aliphatic hydrocarbon, hexane is expected to be a poor solvent for the relatively polar this compound. The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.

Ethers (e.g., Diethyl Ether)

Ethers are considered weakly polar and can act as hydrogen bond acceptors. 2-Chlorophenol and 2,4-dichlorophenol are both reported to be freely soluble in diethyl ether.[8][9] Therefore, this compound is predicted to have high solubility in diethyl ether.

The following diagram illustrates the logical flow for predicting solubility based on solvent class.

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique.[10] This protocol provides a step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

For HPLC, determine the concentration from a standard curve prepared with known concentrations of this compound.

-

For UV-Vis, measure the absorbance at the wavelength of maximum absorbance (λmax) and calculate the concentration using a standard curve.

-

-

Calculation:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: Experimental workflow for determining solubility via the shake-flask method.

Conclusion and Future Work

This guide establishes a robust framework for understanding and determining the solubility of this compound in organic solvents. Based on its molecular structure and comparisons with analogous compounds, it is predicted to be highly soluble in polar protic solvents and ethers, with good solubility in polar aprotic solvents and moderate solubility in aromatic hydrocarbons. Its solubility in non-polar aliphatic solvents is expected to be poor.

For drug development and process chemistry, where precision is paramount, the provided experimental protocol for the shake-flask method offers a reliable means to obtain accurate quantitative solubility data. Future research should focus on the experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. This data would be invaluable for creating and validating thermodynamic models, such as those based on Hansen Solubility Parameters or UNIFAC, to further enhance our predictive capabilities for this important chemical intermediate.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

PubMed. (n.d.). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. [Link]

-

Predicting the solubilization preference of natural phenols to different solvents. (n.d.). [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. [Link]

-

PubChem. (n.d.). 2,4-Dichlorophenol. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

PubChem. (n.d.). 3,4-Dichlorophenol. [Link]

-

PubMed Central (PMC). (n.d.). Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Sarex. (n.d.). 2-Iodophenol. [Link]

-

ResearchGate. (n.d.). (PDF) Studies on the solubility of phenolic compounds. [Link]

-

Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]

-

ResearchGate. (2025). QSAR Models for Water Solubility of Organ Halogen Compounds | Request PDF. [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-Dichlorophenol with Water - IUPAC-NIST Solubilities Database. [Link]

-

Stenutz. (n.d.). Hansen solubility parameters. [Link]

-

Hansen Solubility Parameters. (n.d.). Sheet1. [Link]

-

Nature Precedings. (2010). Organic Solvent Solubility Data Book. [Link]

-

PubMed. (2009). Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy. [Link]

-

PubMed. (n.d.). Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols on L929 cells in vitro. [Link]

-

ResearchGate. (2025). (PDF) A QSAR Study of the Acute Toxicity of Halogenated Phenols. [Link]

-

Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]

-

ResearchGate. (n.d.). Solubility of various drugs and quantitative structure-activity.... [Link]

-

GitHub Pages. (n.d.). solubility data series. [Link]

-

Semantic Scholar. (n.d.). The thermodynamics of hydration of phenols. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

IUPAC. (n.d.). Solubility Data Series. [Link]

-

MDPI. (n.d.). Thermodynamics of π–π Interactions of Benzene and Phenol in Water. [Link]

-

PubMed. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. [Link]

-

Solubility of Things. (n.d.). 2-Chloroethanol. [Link]

-

2-Chlorophenol Solution (Solvent: Methanol). (n.d.). [Link]

-

Physical Chemistry Research. (2023). Regular Article. [Link]

-

Zhengzhou Alfa Chemical Co.,Ltd. (n.d.). This compound CAS: 289039-26-5. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H4ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. 2-クロロフェノール ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 2,4-Dichlorophenol | C6H4Cl2O | CID 8449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-iodophenol

This guide provides a comprehensive overview of the hazards, handling protocols, and emergency procedures for 2-Chloro-5-iodophenol (CAS No: 289039-26-5), a halogenated phenol derivative. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere compliance, offering a framework for proactive risk mitigation grounded in the specific chemical properties of the compound.

Understanding the Inherent Risk Profile

This compound is a substituted aromatic compound whose hazard profile is dictated by the phenolic hydroxyl group and the halogen substituents. The phenol backbone confers significant corrosive properties and the ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity.[1] The presence of chlorine and iodine atoms modifies its reactivity and toxicological profile, necessitating stringent handling protocols.

GHS Hazard Identification

This compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards. It is crucial to understand that this is not just a mild irritant; it is a corrosive solid that can cause severe, irreversible damage upon contact.[2]

Table 1: GHS Classification for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[2][3] | Danger |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[2][3] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[2][3] | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage[2] | |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage[3] | |

| Corrosive to Metals (Category 1) | H290: May be corrosive to metals[2] |

The causality behind these classifications lies in the chemical's ability to denature proteins and disrupt cell membranes upon contact. Unlike many simple irritants, the damage from corrosive substances like halogenated phenols is immediate and can progress to deep tissue necrosis.[1]

Physicochemical Properties & Their Safety Implications

Understanding the physical state and reactivity is fundamental to anticipating its behavior in the laboratory environment.

Table 2: Key Physicochemical Data

| Property | Value | Implication for Handling |

| Molecular Formula | C₆H₄ClIO[3] | High molecular weight solid. |

| Molecular Weight | 254.45 g/mol [3] | Dust generation is a primary route of exposure. |

| Physical Form | Solid | Requires careful handling to avoid creating airborne dust. |

| Incompatibilities | Strong oxidizing agents, strong bases.[4] | Segregated storage is mandatory to prevent violent reactions.[5][6] |

Proactive Risk Mitigation: Engineering and Personal Controls

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][7] This is the most critical control measure.

-

Causality: The fume hood contains dust and potential vapors, preventing inhalation, which is a primary exposure route.[2][7] Centrifugation, which can generate aerosols, should also be performed with sealed safety cups, and the tubes should only be opened inside a fume hood.[7]

-

Self-Validation: Before each use, verify the fume hood's functionality by checking the airflow monitor. The sash should be kept at the lowest practical height to maximize capture velocity.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for engineering controls but is essential for protecting against direct contact.[2]

-

Hand Protection: Double-gloving is recommended. Wear a pair of nitrile exam gloves as a base layer, covered by heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene.[1][7]

-

Expert Insight: Nitrile provides dexterity for fine manipulations, but halogenated phenols can permeate it over time. The outer butyl rubber or neoprene layer offers superior, prolonged resistance. Gloves must be changed immediately if contamination is suspected.[7]

-

-

Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory whenever there is a risk of splashing or dust generation.[7] Standard safety glasses are insufficient.

-

Body Protection: A fully buttoned, long-sleeved lab coat is required. For operations with a higher risk of spillage, such as handling larger quantities, a chemically resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]

-

Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory. Phenol can penetrate leather, so leather shoes should be avoided or protected with shoe covers.[1]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk during routine handling and storage.

Workflow for Safe Handling and Use

The following diagram outlines the mandatory workflow for any procedure involving this compound.

Caption: Step-by-step workflow for handling this compound.

Storage and Segregation

Proper storage is a critical aspect of laboratory safety to prevent accidental reactions and degradation.

-

Location: Store in a cool, dry, well-ventilated area, away from heat and ignition sources.[5]

-

Container: Keep in the original, tightly sealed container.[2]

-

Segregation: This compound must be stored separately from incompatible materials, particularly strong bases and oxidizing agents.[4] Store below eye level to minimize the risk of injury from dropped containers.[5]

-

Security: Due to its high toxicity, store in a locked cabinet or an area with restricted access.[2]

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, is considered hazardous waste.

-

Container: Use a designated, sealed, and clearly labeled container for halogenated organic waste.[5]

-

Procedure: Do not mix this waste with other waste streams.[7] Dispose of the container through your institution's environmental health and safety (EHS) office in accordance with all local and national regulations.[2][5]

Emergency Response Protocols

Immediate and correct action is vital in mitigating the harm from an exposure or spill. An ANSI-approved safety shower and eyewash station must be immediately accessible within a 10-second travel time.[7]

Emergency Response Decision Tree

Caption: Decision tree for responding to emergencies.

Detailed First-Aid Measures

-

Skin Contact: Do not delay. Immediately begin flushing the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][2][5] The anesthetizing properties of phenols can mask the initial pain, but severe burns are developing.[1] Seek immediate medical attention. Some protocols suggest a subsequent application of polyethylene glycol (PEG), but this should only be done by trained personnel and should not delay water flushing.[1][7]

-

Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Remove the person to fresh air and keep them warm and at rest.[2] If breathing is difficult or stops, trained personnel should provide artificial respiration.[2] Inhalation can cause severe respiratory tract irritation and potentially fatal lung edema, the symptoms of which can be delayed.[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water. As little as one gram of phenol can be fatal if ingested.[1] Seek immediate medical attention and call a poison control center.[2]

References

-

Title: Phenol | Office of Environmental Health and Safety Source: Princeton EHS URL: [Link]

-

Title: What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps Source: Aclarity URL: [Link]

-

Title: Standard Operating Procedure - Phenol Source: Yale Environmental Health & Safety URL: [Link]

-

Title: Fact Sheet: Phenol Source: UC Berkeley Environment, Health & Safety URL: [Link]

-

Title: Phenol: incident management Source: GOV.UK URL: [Link]

-

Title: this compound | C6H4ClIO Source: PubChem URL: [Link]

-

Title: Handling and Storage of Hazardous Materials Source: University of Colorado Colorado Springs URL: [Link]

-

Title: Chemical Storage and Handling Recommendations Source: NY.Gov URL: [Link]

-

Title: Safety Data Sheet - PLANTA® SAN Source: BUZIL URL: [Link]

-

Title: SAFETY DATA SHEET - Nitric acid 0.1M Source: Fisher Scientific URL: [Link]

Sources

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. This compound | C6H4ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. ehs.berkeley.edu [ehs.berkeley.edu]

- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]

- 7. ehs.yale.edu [ehs.yale.edu]

A Guide to the Spectral Analysis of 2-Chloro-5-iodophenol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-iodophenol is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its utility stems from the distinct reactivity of its chloro and iodo substituents, making it a versatile intermediate in medicinal chemistry for creating novel compounds through reactions like Suzuki or Heck cross-coupling.[1] A thorough understanding of its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering both predicted data and interpretation based on the analysis of structurally related compounds.

Molecular Structure and Properties

This compound (C₆H₄ClIO) is a solid at room temperature with a molecular weight of 254.45 g/mol and an exact mass of 253.89954 Da.[2] The strategic placement of the chloro, iodo, and hydroxyl groups on the benzene ring dictates its unique spectral features.

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum

Due to the limited availability of experimental spectra, a predicted ¹H NMR spectrum is presented below. The chemical shifts are estimated based on the molecular structure and empirical data from similar compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | 7.2 - 7.4 | Doublet of Doublets (dd) | J(H3,H4) ≈ 8.5, J(H3,H6) ≈ 2.5 |

| H-4 | 6.8 - 7.0 | Doublet of Doublets (dd) | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 0.5 |

| H-6 | 7.5 - 7.7 | Doublet (d) | J(H6,H3) ≈ 2.5 |

| OH | 5.0 - 6.0 | Broad Singlet (br s) | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, H-6): The three protons on the aromatic ring are in distinct chemical environments and are expected to appear in the aromatic region of the spectrum (typically 6.5-8.0 ppm).

-

H-6 is predicted to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent chloro and iodo groups. It is expected to appear as a doublet due to coupling with H-3.

-

H-3 is expected to be a doublet of doublets due to coupling with both H-4 (ortho-coupling) and H-6 (meta-coupling).

-

H-4 is also anticipated to be a doublet of doublets, primarily due to ortho-coupling with H-3.

-

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding.[3] The broadness of the signal is a result of chemical exchange with the solvent or other hydroxyl groups. A "D₂O shake" experiment can be performed to confirm the identity of the OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[4]

General Workflow for NMR Analysis

Caption: A generalized workflow for NMR spectroscopic analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Spectrum

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 150 - 155 |

| C-2 (C-Cl) | 120 - 125 |

| C-3 | 130 - 135 |

| C-4 | 115 - 120 |

| C-5 (C-I) | 85 - 90 |

| C-6 | 135 - 140 |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six non-equivalent carbon atoms in the aromatic ring.

-

C-1 (C-OH): The carbon atom attached to the hydroxyl group is expected to be the most downfield signal in the aromatic region due to the strong deshielding effect of the oxygen atom.

-

C-2 (C-Cl) and C-5 (C-I): The carbons bonded to the halogen atoms will have their chemical shifts influenced by the electronegativity and size of the halogen. The carbon attached to chlorine (C-2) will be deshielded, while the carbon attached to the larger iodine atom (C-5) will experience a significant upfield shift (the "heavy atom effect").

-

C-3, C-4, and C-6: The remaining carbon atoms will have chemical shifts in the typical aromatic region, with their precise locations influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1200 - 1260 |

| C-Cl | Stretching | 700 - 800 |

| C-I | Stretching | 500 - 600 |

Interpretation of the IR Spectrum

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, broadened by hydrogen bonding.

-

Aromatic C-H Stretch: Weaker absorptions are expected just above 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds on the aromatic ring.

-

Aromatic C=C Stretches: Several sharp to medium intensity bands in the 1450-1600 cm⁻¹ region are indicative of the C=C stretching vibrations within the benzene ring.

-

C-O Stretch: A strong band around 1200-1260 cm⁻¹ is expected for the C-O stretching vibration of the phenol.

-

C-Cl and C-I Stretches: The C-Cl and C-I stretching vibrations are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Expected Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (254 g/mol ). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at m/z 254 (for ³⁵Cl) and a smaller peak at m/z 256 (for ³⁷Cl) in an approximate 3:1 ratio.

-

Fragmentation Pattern: Electron ionization (EI) is a hard ionization technique that will likely cause fragmentation of the molecule.[5] Common fragmentation pathways for phenols include the loss of CO, CHO, and the halogen atoms. The presence of both chlorine and iodine will lead to a complex fragmentation pattern, which can be used to confirm the structure.

General Workflow for Mass Spectrometry Analysis

Caption: A simplified workflow for mass spectrometry analysis.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[6]

-

Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[6]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be run first and subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plate thoroughly with an appropriate solvent.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a gas chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV) to generate ions.

-

Mass Analysis and Detection: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer. The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectral data of this compound, whether experimentally determined or predicted, provides a detailed fingerprint of its molecular structure. By combining the information from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently identify this compound, assess its purity, and monitor its role in synthetic pathways. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling a deeper understanding and more effective utilization of this important chemical intermediate.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Journal of Chemical Education. (1985). Hydrogen-Bonding Equilibrium in Phenol Analyzed by NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Thermo Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. Retrieved from [Link]

-

PubMed. (2001). An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols. Retrieved from [Link]

-

ResearchGate. (2016). NMR to identify type of phenolic compound?. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0246398). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

AnalyticalScienceTutor. (2022). How to predict a proton NMR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

-

ACD/Labs. (2019). Using NMR Predictors to Calculate 1D and 2D NMR Spectra. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-chloro-. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Sketchy MCAT. (2021). Mass Spectrometry in Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link]

-

Sketchy MCAT. (2023). Analyzing Compound Structure & Mass (Full Lesson) | Chemistry. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2,5-dichloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Simulated infrared spectra of 2-chloro-5-fluoro phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Speciation and transformation pathways of chlorophenols formed from chlorination of phenol at trace level concentration. Retrieved from [Link]

-

NIST WebBook. (n.d.). Phenol, 2-iodo-. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H4ClIO | CID 1714412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Phenol, 2-chloro- [webbook.nist.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 2-Chloro-5-iodophenol: Synthesis, Commercial Availability, and Applications in Drug Development

Introduction: Unveiling the Potential of a Halogenated Phenolic Building Block